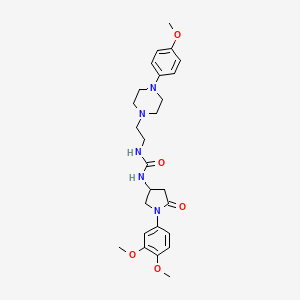
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C26H35N5O5 and its molecular weight is 497.596. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds with piperazine and urea functionalities, similar to the one , can interact with serotonin receptors, which are crucial in neuropharmacology. For example, compounds acting on 5-HT2C receptors have been shown to elicit specific physiological responses, such as influencing penile erections in rats, indicating a potential for studying sexual dysfunction treatments (Millan et al., 1997).
Corrosion Inhibition
Derivatives with triazinyl urea structures have been evaluated for their efficiency as corrosion inhibitors, demonstrating strong adsorption on metal surfaces and forming protective layers, suggesting applications in materials science and engineering (Mistry et al., 2011).
Eating Disorder Research
Compounds targeting Orexin-1 Receptor mechanisms have been studied for their effects on compulsive food consumption and binge eating in animal models, pointing towards potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Antimicrobial Research
Some novel triazole derivatives have shown significant antimicrobial activities, hinting at the potential for compounds with similar structures to be developed as antimicrobial agents (Bektaş et al., 2007).
Neurological Research
Research into allosteric antagonists of CB1 receptors, such as certain urea derivatives, contributes to understanding the modulation of neuronal excitability and potential treatments for CNS diseases (Wang et al., 2011).
Cardiovascular Research
Pyrrolidinone and pyrrolidine derivatives with adrenolytic activity have been studied for their antiarrhythmic and antihypertensive effects, suggesting a role in cardiovascular disease research (Malawska et al., 2002).
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O5/c1-34-22-7-4-20(5-8-22)30-14-12-29(13-15-30)11-10-27-26(33)28-19-16-25(32)31(18-19)21-6-9-23(35-2)24(17-21)36-3/h4-9,17,19H,10-16,18H2,1-3H3,(H2,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLLWWJJLDIFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

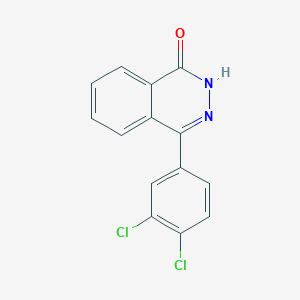

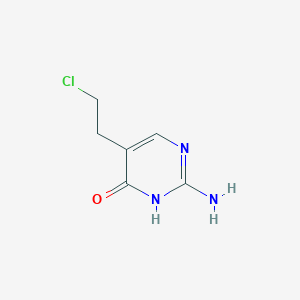
![N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512358.png)
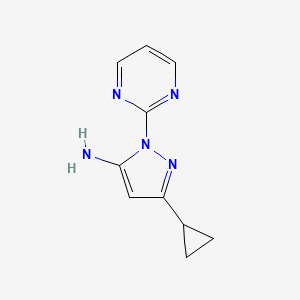
![2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2512362.png)
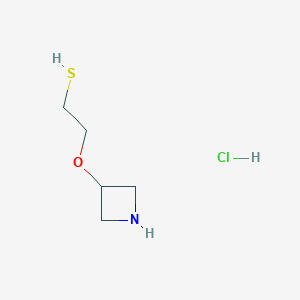
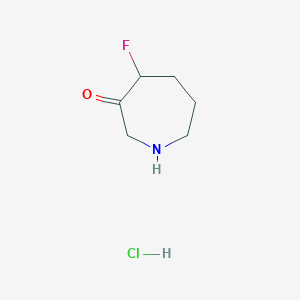
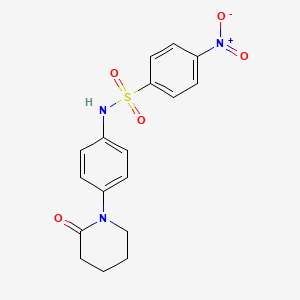
![N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512370.png)



![5-(5-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2512377.png)